molecular formula C24H22ClN3O5S2 B2499541 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate CAS No. 896009-74-8

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate

Cat. No. B2499541
CAS RN: 896009-74-8
M. Wt: 532.03
InChI Key: FCFBOPMDBTXNSY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a chlorophenyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting electronic properties. For example, the thiadiazol group could contribute to the compound’s ability to form hydrogen bonds, while the chlorophenyl group could contribute to its lipophilicity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, thiadiazoles can participate in reactions with electrophiles due to the electron-rich nature of the sulfur and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of a chlorophenyl group could increase its lipophilicity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been evaluated for their ability to inhibit photosynthetic electron transport, a crucial pathway for plant growth and development. Some compounds in this class have shown inhibitory properties comparable to commercial herbicides, indicating potential agricultural applications for weed control (Vicentini et al., 2005).

Antitumor Activity

Benzothiazole derivatives have been designed and synthesized based on a structure-activity relationship approach, with certain compounds exhibiting excellent in vivo inhibitory effects on tumor growth. This highlights the potential of thiadiazole and pyran derivatives in the development of new cancer therapies (Yoshida et al., 2005).

Antimicrobial and Anticancer Agents

Research into 1,3-oxazole clubbed pyridyl-pyrazolines demonstrates the search for novel biologically potent compounds that can act as anticancer and antimicrobial agents. Such compounds, incorporating heterocyclic entities like oxazole, pyrazoline, and pyridine, show promise in overcoming microbial resistance to drugs and offer new avenues for cancer treatment (Katariya et al., 2021).

Antifungal and Antiviral Activities

Derivatives of thiadiazoles and oxadiazoles have been synthesized for potential fungicidal activity against plant pathogens, such as rice sheath blight, indicating their usefulness in agricultural disease management (Chen et al., 2000). Additionally, pyrazole- and isoxazole-based heterocycles have been explored for their anti-HSV-1 and cytotoxic activities, suggesting potential applications in antiviral therapy and cancer treatment (Dawood et al., 2011).

Future Directions

The study of new and complex organic compounds like this one is a vibrant area of research in chemistry. Future work could involve synthesizing the compound and studying its properties in more detail, including its potential biological activities .

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O5S2/c25-16-7-5-15(6-8-16)24(9-1-2-10-24)21(31)33-19-12-32-17(11-18(19)29)13-34-23-28-27-22(35-23)26-20(30)14-3-4-14/h5-8,11-12,14H,1-4,9-10,13H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFBOPMDBTXNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)OC3=COC(=CC3=O)CSC4=NN=C(S4)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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